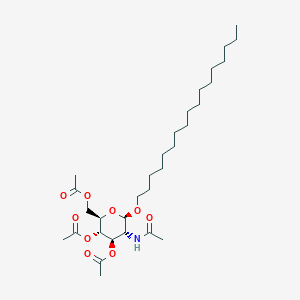

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Übersicht

Beschreibung

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C31H55NO9 and a molecular weight of 585.77 g/mol . It is commonly used in biochemical and pharmaceutical research due to its unique structural properties and functional capabilities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the attachment of a heptadecyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified through processes such as recrystallization or chromatography to achieve the desired quality for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted derivatives with modified chemical properties .

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has garnered attention for its multifaceted applications:

Chemistry

- Surfactant Role : This compound acts as a surfactant in various chemical reactions, enhancing solubility and reaction rates. Its unique heptadecyl group contributes to its amphiphilic nature, making it effective in altering surface tension.

Biology

- Cell Culture Studies : It is employed in cell culture studies to investigate the effects of carbohydrate-based surfactants on cell membranes. The compound's ability to integrate into lipid bilayers allows researchers to study membrane fluidity and permeability changes.

Medicine

- Drug Delivery Systems : The compound is utilized in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds. Its surfactant properties facilitate the encapsulation of drugs, enhancing their therapeutic efficacy.

Industrial Applications

- Cosmetics and Personal Care Products : Due to its surfactant properties, this compound is applied in formulating cosmetics and personal care products where enhanced emulsification and stability are required.

Case Study 1: Drug Delivery Enhancement

In a study published in Journal of Controlled Release, researchers demonstrated that incorporating this compound into liposomal formulations significantly improved the release profile of encapsulated drugs compared to traditional formulations. The study highlighted its potential for enhancing therapeutic outcomes in cancer treatment.

Case Study 2: Membrane Interaction Studies

A research article in Biophysical Journal examined the effects of this compound on model lipid membranes. Results indicated that varying concentrations led to significant changes in membrane fluidity and permeability, suggesting its utility in studying membrane dynamics under different physiological conditions.

Wirkmechanismus

The mechanism of action of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a different glycosidic linkage and functional groups.

2-Acetamido-2-deoxy-alpha-D-glucopyranosyl Chloride 3,4,6-Triacetate: Another acetylated derivative with distinct chemical properties.

Uniqueness

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its heptadecyl group, which imparts specific surfactant properties not found in other similar compounds. This makes it particularly useful in applications requiring enhanced solubility and membrane interaction .

Biologische Aktivität

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 262856-89-3) is a glycosylated compound that has garnered interest in biological and pharmacological research due to its structural similarities to naturally occurring carbohydrates. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), modified with a heptadecyl chain and acetyl groups. Its molecular formula is with a molecular weight of approximately 372.53 g/mol. The presence of the long-chain fatty acid enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate glycosaminoglycan (GAG) synthesis and cellular metabolism. Studies have shown that similar acetylated GlcNAc analogs can inhibit the incorporation of glucosamine into GAGs by competing for metabolic pathways. For instance, in primary hepatocyte cultures, it was observed that certain acetylated GlcNAc derivatives significantly reduced the incorporation of D-[^3H]glucosamine into GAGs without affecting overall protein synthesis .

Inhibition Studies

A notable study demonstrated that compounds structurally related to Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibited GAG synthesis by diluting the specific activity of glucosamine in cellular pathways. This suggests a competitive inhibition mechanism where the compound may serve as an enzymatic inhibitor or alter the normal metabolic routes of sugar metabolites .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and related compounds:

Hepatocyte Culture Experiments

In experiments involving primary hepatocyte cultures, various derivatives were tested for their effects on glucosamine incorporation into GAGs. The results indicated that certain acetylated derivatives exhibited significant inhibitory effects on GAG synthesis while maintaining protein synthesis levels . This highlights the potential for these compounds in therapeutic applications targeting metabolic disorders.

Potential Applications

Given its structural properties and biological activities, Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside may have applications in:

- Drug Development : Targeting conditions associated with abnormal GAG synthesis.

- Biochemical Research : Serving as a tool to study carbohydrate metabolism and enzyme interactions.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYUJJXKXZILI-JQWMYKLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.